molecular formula C19H12N2O3S B12468126 4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid

4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid

Cat. No.: B12468126
M. Wt: 348.4 g/mol
InChI Key: XLNOPCBBNGQVSC-UHFFFAOYSA-N
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Description

4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid is a complex organic compound that features a naphthothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-oxonaphtho[1,2-b]thiophene-2(3H)-ylidene with hydrazinylbenzoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a naphthothiophene core with a hydrazinylbenzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H12N2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(3-hydroxybenzo[g][1]benzothiol-2-yl)diazenyl]benzoic acid

InChI

InChI=1S/C19H12N2O3S/c22-16-15-10-7-11-3-1-2-4-14(11)17(15)25-18(16)21-20-13-8-5-12(6-9-13)19(23)24/h1-10,22H,(H,23,24)

InChI Key

XLNOPCBBNGQVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3O)N=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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